molecular formula C15H15N5O2S B2500550 2-[[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide CAS No. 852377-02-7

2-[[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide

Cat. No. B2500550
CAS RN: 852377-02-7
M. Wt: 329.38
InChI Key: VYRPFXKTFBCVME-UHFFFAOYSA-N
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Description

“2-[[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide” is a compound that belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are of prime importance due to their extensive therapeutic uses . They have wide applications as synthetic intermediates and promising pharmaceuticals .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines involves primarily four routes . One of the routes involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, thereby annulation of the triazole ring on thiadiazole .


Molecular Structure Analysis

The molecular formula of the compound is C19H22N4O3S . It has an average mass of 386.468 Da and a monoisotopic mass of 386.141266 Da .


Chemical Reactions Analysis

The compound is part of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines class of compounds, which are synthesized through various chemical reactions . Hydrazonoyl halides have been widely used as reagents for the synthesis of these heterocyclic compounds .


Physical And Chemical Properties Analysis

The IR absorption spectra of related 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum of similar compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .

Scientific Research Applications

Anticancer Applications

Compounds with structures similar to the one mentioned have been studied for their anticancer effects. For example, modifications of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, which exhibits remarkable anticancer effects, show that replacing the acetamide group with an alkylurea moiety retains antiproliferative activity while significantly reducing acute oral toxicity. This suggests that compounds with a similar structural framework could serve as potent PI3K inhibitors and effective anticancer agents with low toxicity (Xiao-meng Wang et al., 2015).

Antimicrobial and Antifungal Activities

Research on N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives has shown significant in vitro antibacterial, antifungal, and anti-tuberculosis activity. These findings indicate that similar triazole derivatives could have wide-ranging applications in treating various microbial infections (B. MahyavanshiJyotindra et al., 2011).

Insecticidal Properties

The insecticidal potential of some innovative heterocycles incorporating a thiadiazole moiety against cotton leafworm, Spodoptera littoralis, has also been explored. This suggests that compounds with a [1,2,4]triazolo[4,3-b]pyridazine structure could be developed as effective insecticides for agricultural applications (A. Fadda et al., 2017).

Potential for Targeted Therapy

The synthesis and biological assessment of triazolo[4,3-a]pyridine-3-yl]acetamides, incorporating an 1,2,4-oxadiazol cycle, have shown that these compounds possess interesting biological properties, hinting at their potential for targeted therapeutic applications (V. R. Karpina et al., 2019).

Future Directions

The future directions for this compound could involve further exploration of its pharmacological activities and potential applications in drug design, discovery, and development . It could also involve further investigation into its synthesis methods and chemical properties.

properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-2-22-11-5-3-10(4-6-11)15-18-17-13-7-8-14(19-20(13)15)23-9-12(16)21/h3-8H,2,9H2,1H3,(H2,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRPFXKTFBCVME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

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